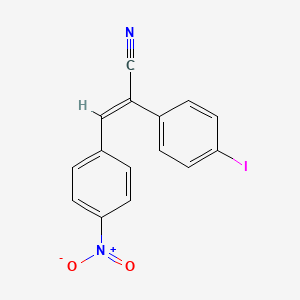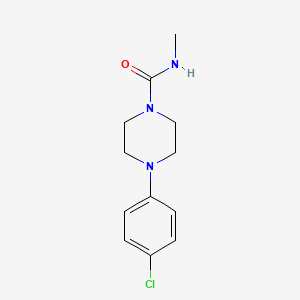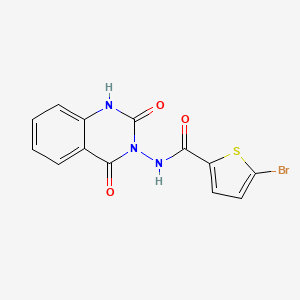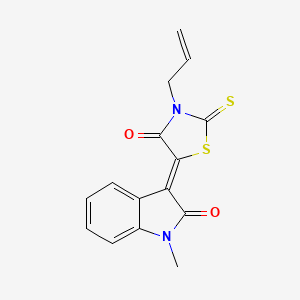![molecular formula C17H14N2O2S B4630594 5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)
5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one
説明
The compound belongs to the class of thiazolidinones, a significant category of heterocyclic compounds known for their diverse pharmacological activities and chemical properties. Thiazolidinones serve as core structures for the development of various bioactive and functional materials. They have been extensively studied for their synthetic versatility and their role in generating compounds with significant biological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives generally involves the condensation of appropriate aldehydes with thiazolidinone under various conditions. In the context of similar compounds, Mahmoud et al. (2011) described the synthesis of 5-arylmethylene-2-imino-thiazolidin-4-one derivatives through reactions involving α-cyano-cinnamonitrile or ethyl-α-cyano-cinnamate with 2-imino-thiazolidine, leading to products that could undergo further transformations into various derivatives based on the reactants used (Mahmoud et al., 2011).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including the benzylidene linkage, is crucial for their biological activity. The planarity and electronic distribution within the molecule can significantly affect its reactivity and interaction with biological targets. Studies, such as those by Kosma et al. (2012), often use X-ray crystallography to elucidate the precise molecular structure, showcasing the importance of the spatial arrangement of atoms and substituents (Kosma et al., 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in various chemical reactions, highlighting their versatility. These reactions include condensation with amine to form imidazolidinones, reaction with hydrazine to yield dimeric products, and transformation into thiazolones upon treatment with piperidine. The reactivity towards Grignard reagents and active methylene compounds further diversifies the chemical landscape of these compounds (Mahmoud et al., 2011).
科学的研究の応用
Antimicrobial and Antioxidant Activities
A study highlighted the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives, showcasing their antimicrobial and antioxidant activities. These compounds, particularly those with the 5-carbonylmethylene substitution, demonstrated significant antioxidant properties. Compounds with an alkyliden-amide group at the C-5 position exhibited the highest antimicrobial activities among the synthesized compounds, indicating the potential of these structures in developing antimicrobial agents (Üngören et al., 2015).
Antibacterial Efficacy
Another research effort synthesized new 2-Imino-3-[Carboxamido o-hydroxy Phenyl]-5-Arylidene-4-Thiazolidinone derivatives, assessing their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that the 5-arylidene moiety significantly enhances the antibacterial properties of these compounds, with certain derivatives showing superior activity against bacteria such as Staphylococcus aureus and Escherichia coli (Patel et al., 2010).
Anti-inflammatory and Analgesic Properties
Research into 4-thiazolidinones has also uncovered their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, with implications for anti-inflammatory and analgesic applications. One study identified a compound with potent dual inhibitory activity and oral effectiveness in rat models of inflammation, suggesting a promising avenue for developing new anti-inflammatory drugs (Unangst et al., 1994).
Antioxidants for Oil Applications
Thiazolidinone derivatives have been examined for their efficiency as antioxidants in oil applications, with certain compounds showing promising results in enhancing the oxidative stability of local base oils. This research indicates the utility of these compounds beyond biomedical applications, extending into industrial uses (Mohammed et al., 2019).
Central Nervous System Activity
Furthermore, thiazolidinone derivatives have been explored for their potential activity on the central nervous system (CNS), with some compounds exhibiting monoamine oxidase inhibitory activity and various CNS activities in vivo. This suggests the potential of these compounds in developing treatments for CNS disorders (Tripathi et al., 1993).
特性
IUPAC Name |
(5E)-2-amino-5-[(3-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c18-17-19-16(20)15(22-17)10-13-7-4-8-14(9-13)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,20)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHCDPSODWUCLP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)




![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![methyl 8-(4-chlorophenyl)-7-ethyl-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4630571.png)
![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)
![methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)
![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)